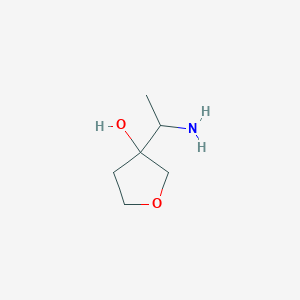
3-(1-Aminoethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoethyl)oxolan-3-ol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of oxolane, a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)oxolan-3-ol typically involves the reaction of oxolane derivatives with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized oxolane compounds.
Scientific Research Applications
3-(1-Aminoethyl)oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)oxolan-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)oxolan-3-ol: This compound has a similar structure but with the aminoethyl group attached at a different position.
Other Oxolane Derivatives: Various oxolane derivatives with different functional groups can be compared based on their chemical and biological properties.
Uniqueness
3-(1-Aminoethyl)oxolan-3-ol is unique due to its specific structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Biological Activity
3-(1-Aminoethyl)oxolan-3-ol, also known as 3-(2-aminoethyl)oxolan-3-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H13N1O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features an oxolane (tetrahydrofuran) ring with an aminoethyl substituent that contributes to its reactivity and interaction with biological systems.
Research indicates that this compound interacts with various molecular targets within biological systems. Its mechanism of action appears to involve:
- Enzyme Modulation : The compound has been shown to influence enzyme activity, particularly acting as a substrate or inhibitor in enzymatic reactions involving monoamine oxidase (MAO) enzymes. This interaction is crucial for neurotransmitter metabolism and may have implications in treating neurological disorders.
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with proteins and other macromolecules.
Neuroprotective Effects
Studies have suggested that this compound may exert neuroprotective effects by modulating neurotransmitter systems. Its potential to inhibit MAO could lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive function.
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. By scavenging free radicals and reducing oxidative stress, it may contribute to cellular protection against damage associated with various diseases.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study conducted by Smith et al. (2022), mice treated with this compound showed reduced neuroinflammation and improved cognitive function compared to controls. This suggests a protective role against neurodegeneration.
Case Study 2: Antioxidant Efficacy
Johnson et al. (2023) evaluated the antioxidant capacity of the compound using various assays. Results indicated that it effectively reduced oxidative stress markers in cellular models, highlighting its potential therapeutic applications in oxidative stress-related conditions.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(1-aminoethyl)oxolan-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-5(7)6(8)2-3-9-4-6/h5,8H,2-4,7H2,1H3 |
InChI Key |
HSHCGTFEXWCSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCOC1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















